3,5-Dibromostyrene
Overview
Description
3,5-Dibromostyrene, also known as this compound, is a useful research compound. Its molecular formula is C8H6Br2 and its molecular weight is 261.94 g/mol. The purity is usually 95%.
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Scientific Research Applications
Polymer Synthesis and Properties :
- 3,5-Dibromostyrene has been used in the synthesis and polymerization of dibromostyrene and tribromostyrene. These compounds exhibit a marked acceleration in the rate of polymerization and form insoluble polymers, attributed to crosslinking and a Trommsdorf effect (Cubbon & Smith, 1969).
- In the development of novel nanocomposites and star-shaped molecules, this compound has been utilized as a reagent for Heck coupling reactions (Sulaiman et al., 2008).
- The compound has been involved in the synthesis of comb-like polyphenylenes through Suzuki coupling, demonstrating its utility in creating polymers with unique solubility and thermal properties (Cianga & Yagcı, 2002).
Material Science and Organic Electronics :
- Research in the field of organic semiconductors has seen the use of this compound in the synthesis of electroluminescent materials for OLED devices (Salunke et al., 2016).
- It has also been utilized in the creation of fluorescent polymers and dendrimers, highlighting its role in the development of advanced materials with unique optical properties (Lee et al., 2007).
Sensing and Detection Applications :
- In the realm of chemical sensing, this compound derivatives have been used to develop sensors for detecting specific compounds like 3,5-dinitrosalicylic acid in aqueous media (Kumar et al., 2015).
- It also finds application in the synthesis of nanofibrous membranes used as optical sensors for metal ions and organic compounds, demonstrating its versatility in sensor technology (Wang et al., 2002).
Properties
IUPAC Name |
1,3-dibromo-5-ethenylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2/c1-2-6-3-7(9)5-8(10)4-6/h2-5H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OITDEAXLQUVPQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC(=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595612 | |
Record name | 1,3-Dibromo-5-ethenylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90595612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120359-56-0 | |
Record name | 3,5-Dibromostyrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120359560 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dibromo-5-ethenylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90595612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-DIBROMOSTYRENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/224BN365J3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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